Methacrylylcholine

Description

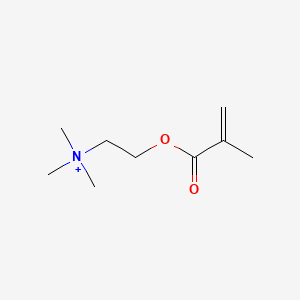

Structure

2D Structure

3D Structure

Properties

CAS No. |

33611-56-2 |

|---|---|

Molecular Formula |

C9H18NO2+ |

Molecular Weight |

172.24 g/mol |

IUPAC Name |

trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |

InChI |

InChI=1S/C9H18NO2/c1-8(2)9(11)12-7-6-10(3,4)5/h1,6-7H2,2-5H3/q+1 |

InChI Key |

USFMMZYROHDWPJ-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCC[N+](C)(C)C |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)C |

Other CAS No. |

33611-56-2 |

Related CAS |

40820-77-7 (monotosylate) 5039-78-1 (chloride) 6891-44-7 (methyl sulfate) |

Synonyms |

methacrylylcholine methacrylylcholine benzenesulfonate methacrylylcholine bromide methacrylylcholine chloride methacrylylcholine iodide methacrylylcholine methyl sulfate methacrylylcholine monotosylate |

Origin of Product |

United States |

Synthetic and Biocatalytic Methodologies for Methacrylylcholine Production

Advanced Chemical Synthesis Approaches for Methacrylylcholine Analogues

Chemical synthesis of this compound, often in its salt form such as 2-(methacryloyloxy)ethyltrimethylammonium chloride, typically involves the esterification of choline (B1196258) or its precursors with derivatives of methacrylic acid. This process leverages the hydroxyl group of choline to react with an acylating agent. Common acylating agents employed in such esterification reactions include methacrylic acid, methacryloyl chloride, or methacryloyl anhydride. nih.gov For instance, the synthesis of (2-(methacryloyloxy)ethyl)trimethylammonium chloride commonly utilizes starting materials such as ethylene (B1197577) glycol, methacrylic acid, and trimethylamine, with reactions often conducted under acidic conditions to facilitate the formation of the methacryloyloxy ester linkage. smolecule.com Another related approach involves the acylation of choline chloride with fatty acid chlorides, demonstrating the feasibility of ester bond formation with choline salts. google.com

Biocatalytic Pathways for this compound Manufacturing

Biocatalysis offers an environmentally benign and highly selective alternative for the production of this compound, leveraging enzymatic activities to drive the synthesis.

A notable biocatalytic method for synthesizing this compound involves the use of a biocatalyst exhibiting choline acetyltransferase (ChAT) activity. This enzyme facilitates the direct reaction between choline and methacrylyl-Coenzyme A (methacrylyl-CoA) to yield this compound. Current time information in Bangalore, IN.fishersci.com Choline acetyltransferase is naturally responsible for the synthesis of acetylcholine (B1216132) from choline and acetyl-CoA, catalyzing the transfer of an acetyl group. nih.govnih.govcenmed.comrsc.orgacs.orgresearchgate.netresearchgate.net In the context of this compound synthesis, ChAT's substrate specificity is extended to methacrylyl-CoA, enabling the transfer of the methacryloyl moiety. The methacrylyl-CoA precursor itself can be generated through the reaction of methacrylic acid with coenzyme A in the presence of an energy-providing substance and a biocatalyst possessing S-acetyl coenzyme A synthetase activity. Current time information in Bangalore, IN.fishersci.com

Optimizing the reaction parameters is crucial for enhancing the efficiency and yield of biocatalytic this compound production. Key parameters include substrate concentration, enzyme concentration, temperature, and reaction time. For biocatalytic ester synthesis, general optimization strategies involve controlling the substrate molar ratio and temperature. For example, in related biocatalytic esterifications, conversions of up to 99% have been achieved by optimizing conditions such as temperature (e.g., 70–80 °C) and substrate molar ratios (e.g., 10–20% excess of one reactant), along with appropriate biocatalyst concentrations (e.g., 2.5% w/w). sigmaaldrich.com The use of fed-batch processes can be advantageous, particularly when dealing with substrates or products that may inhibit enzyme activity at high concentrations, thereby maintaining optimal reaction rates. fishersci.com Furthermore, the efficiency of the biocatalyst can be influenced by the presence of certain additives, as observed with the boosting effect of micelle formation on ChAT activity in acetylcholine synthesis. acs.org

An illustrative example of optimized conditions for biocatalytic ester synthesis (general principles applicable to this compound production) is presented in the table below:

| Parameter | Optimized Range/Value | Effect on Reaction | Source (General Principle) |

| Temperature | 70–80 °C | Increased reaction rate and conversion. | sigmaaldrich.com |

| Substrate Molar Ratio | 1:1.1 to 1:1.2 | Ensures high conversion by compensating for potential reactant loss or shifting equilibrium. | sigmaaldrich.com |

| Biocatalyst Concentration | 2.5% (w/w) | Sufficient catalytic power for efficient conversion. | sigmaaldrich.com |

| Reaction Time | Varied (e.g., 5-6 h) | Achieves high conversions; influenced by other parameters. | sigmaaldrich.com |

| Process Type | Fed-batch | Mitigates substrate/product inhibition, maintains optimal reaction rates. | fishersci.com |

Derivatization Strategies for Functionalized this compound Probes

This compound is a versatile building block for creating functionalized probes and materials, owing to its dual functionality: the reactive methacryloyl group and the quaternary ammonium (B1175870) choline moiety. The methacryloyl group readily undergoes polymerization reactions, making it suitable for incorporation into polymer chains to form functionalized polymers and hydrogels. smolecule.comnih.govebricmall.com For instance, copolymers incorporating this compound have been developed for applications such as the immobilization of biomolecules like NADH.

Beyond polymerization, the quaternary ammonium choline group can participate in anion exchange reactions. This allows for the synthesis of pharmaceutically functionalized monomers by replacing the chloride counterion with other anionic species, such as p-aminosalicylate. smolecule.com This strategy enables the design of new ionic liquids and polymeric materials with tailored properties for specific biomedical or material science applications. The ability to modify both the polymerizable group and the ionic functionality makes this compound a valuable compound for developing advanced functional materials.

Molecular and Cellular Pharmacology of Methacrylylcholine

Exploration of Receptor Interaction Profiles

The interaction of methacrylylcholine with cholinergic receptors is a critical aspect of its pharmacological profile. Understanding these interactions requires specialized techniques that can elucidate the affinity, kinetics, and dynamics of the ligand-receptor complex.

The study of how a ligand like this compound binds to its receptor is fundamental to pharmacology. A variety of sophisticated methods are employed to quantify and characterize these interactions, each with distinct principles, advantages, and limitations. labome.com These techniques can be broadly categorized as labeled and label-free assays.

Labeled Ligand-Binding Assays: These traditional and widely-used methods involve tagging the ligand with a detectable marker, such as a radioisotope or a fluorescent molecule.

Radioligand Binding Assays: This is a highly sensitive and robust technique for quantifying receptor density and ligand affinity. labome.com It involves using a radioactively labeled form of a ligand to measure its binding to a receptor. There are three main experimental types: saturation assays to determine equilibrium binding, competitive assays to study the binding of unlabeled ligands (like this compound) by measuring their ability to displace the radioligand, and kinetic assays to measure association and dissociation rates. labome.comnih.gov

Fluorescence-Based Assays: These methods offer an alternative to radiolabeling and are suitable for high-throughput screening. cuni.cz Techniques such as Fluorescence Anisotropy (FA) measure the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger receptor molecule. labome.comcuni.cz Other methods include Fluorescence Resonance Energy Transfer (FRET) and Homogeneous Time-Resolved Fluorescence (HTRF), which rely on energy transfer between fluorescent molecules. nih.gov

Label-Free Ligand-Binding Assays: These modern techniques detect the binding event without requiring modification of the ligand, thus avoiding potential alterations in its binding characteristics. labome.com

Surface Plasmon Resonance (SPR): This technology monitors the binding of a ligand to a receptor immobilized on a sensor surface by detecting changes in the refractive index. SPR provides real-time data on the kinetics of association (k_on) and dissociation (k_off), allowing for the calculation of the dissociation constant (K_d). labome.com

Microscale Thermophoresis (MST): This method measures the directed movement of molecules along a microscopic temperature gradient. nih.gov A change in the hydration shell, charge, or size of a receptor upon ligand binding alters its thermophoretic movement, which can be detected and used to quantify binding affinity. nih.gov

Structure-Based and Thermodynamic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand complexes, providing information about the binding site and conformational changes upon ligand binding. labome.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a), enthalpy (ΔH), and entropy (ΔS).

Below is an interactive table summarizing these methodologies.

| Methodology | Principle | Key Parameters Measured | Advantages | Disadvantages |

| Radioligand Binding | Measures binding of a radioactively labeled ligand. labome.com | K_d (dissociation constant), B_max (receptor density), K_i (inhibition constant) | High sensitivity, robust, precise. labome.com | Requires handling of radioactive materials, disposal issues. |

| Fluorescence Anisotropy (FA) | Measures the change in rotational motion of a fluorescent ligand upon binding to a receptor. labome.comcuni.cz | K_d, K_i | Homogeneous assay, suitable for high-throughput screening. cuni.cz | Labeling can alter binding; susceptible to interference. labome.com |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized receptor. labome.com | k_on (association rate), k_off (dissociation rate), K_d | Real-time kinetics, label-free. labome.com | Requires receptor immobilization, potential for mass transport limitations. |

| Microscale Thermophoresis (MST) | Measures changes in molecular movement along a temperature gradient upon binding. nih.gov | K_d | Low sample consumption, works in solution. nih.gov | Requires one binding partner to be fluorescently labeled or have intrinsic fluorescence. |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with a binding event. | K_a (association constant), ΔH (enthalpy), ΔS (entropy) | Label-free, provides full thermodynamic profile. | Requires large amounts of pure sample, lower throughput. |

This compound, as a synthetic choline (B1196258) ester, is expected to interact with the same cholinergic receptors as the endogenous neurotransmitter, acetylcholine (B1216132). The primary targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which possess a catalytic active site and a peripheral anionic site. nih.gov The binding dynamics are dictated by the structural features of the ligand, particularly the acyl group, which influences its fit within the enzyme's active site gorge.

Studies on a range of choline esters reveal that the structure of the acyl group is a key determinant of binding affinity and substrate specificity. nih.gov For acetylcholinesterase, the active center contains an "anionic site," primarily involving the tryptophan-86 (Trp-86) residue, which binds the quaternary ammonium (B1175870) group of choline via cation-pi interactions. nih.gov The specificity for the acyl portion of the substrate is determined by residues such as phenylalanine-295 (Phe-295) and Phe-297, which form the "acyl pocket". nih.gov

While direct comparative binding data for this compound is not extensively detailed in the available literature, inferences can be drawn from studies of similar substrates. For instance, the rate of hydrolysis for various thiocholine (B1204863) esters by AChE shows a clear preference for acetylthiocholine, the analogue of the natural substrate. researchgate.net The rates for propionylthiocholine (B1208427) and butyrylthiocholine (B1199683) are significantly lower, indicating that increasing the size of the acyl group beyond acetyl reduces the efficiency of binding and catalysis. researchgate.net Given that the methacrylyl group is larger and structurally different from the acetyl group, it is anticipated that its binding affinity (K_m) for the AChE active site would be lower (i.e., a higher K_m value) compared to acetylcholine.

Enzymatic Interactions and Kinetic Analysis

The interaction of this compound with enzymes, particularly cholinesterases, is central to its biological activity and metabolism. This involves its potential to act as an inhibitor or, more commonly, as a substrate for enzymatic hydrolysis.

Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity. wikipedia.org Inhibition can be reversible or irreversible. wikipedia.orglibretexts.org Reversible inhibitors, which bind non-covalently, are classified based on their mechanism of action relative to the substrate. libretexts.orgsciencesnail.com

Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site. This type of inhibition increases the apparent K_m of the substrate but does not change the V_max. sciencesnail.comteachmephysiology.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. libretexts.org It decreases V_max but does not affect K_m.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site. wikipedia.orgsciencesnail.com This mechanism is rare and leads to a decrease in both V_max and K_m. wikipedia.org

The primary biocatalysts responsible for the hydrolysis of choline esters like this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes exhibit different substrate specificities. AChE preferentially hydrolyzes acetylcholine and shows decreased activity with larger acyl groups, whereas BChE can hydrolyze a broader range of esters, including butyrylcholine. researchgate.net

The enzymatic hydrolysis of various methacrylates and other esters is catalyzed by non-specific esterases and hydrolases. nih.gov Kinetic studies on cholinesterases with different substrates demonstrate this specificity. For example, the rate of hydrolysis of various thiocholine esters by a specific AChE isoform showed the following relative rates at a 1 mM concentration: researchgate.net

Acetylthiocholine: 100%

Acetyl-β-methylthiocholine: 61%

Propionylthiocholine: 15%

Butyrylthiocholine: 5%

This data clearly illustrates that as the acyl group becomes larger and bulkier than the acetyl group, the rate of hydrolysis by AChE decreases significantly. researchgate.net Therefore, it is expected that this compound, with its methacrylyl group, would be hydrolyzed at a slower rate than acetylcholine by AChE. The specific turnover rate (k_cat) and Michaelis constant (K_m) for this compound would need to be determined experimentally but are predicted to reflect a lower catalytic efficiency (k_cat/K_m) compared to the endogenous substrate.

Biotransformation is the metabolic process by which the chemical structure of a substance is altered within the body, primarily to facilitate its excretion. nih.gov This process typically occurs in phases. Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) through oxidation, reduction, or hydrolysis. nih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to form highly water-soluble and readily excretable products. nih.gov

For this compound, the principal biotransformation pathway is hydrolysis , a Phase I reaction. This reaction is catalyzed by cholinesterases (AChE and BChE) present in various tissues and plasma. nih.gov The hydrolysis of the ester bond in this compound yields two primary metabolites:

Choline

Methacrylic acid

This enzymatic hydrolysis is analogous to the breakdown of acetylcholine into choline and acetic acid. nih.gov It is also possible for this compound to be produced biocatalytically by reacting choline with methacrylyl-CoA in the presence of an enzyme with choline acetyltransferase activity. google.com

Following the initial hydrolysis, the resulting metabolites enter different endogenous metabolic pathways. Choline is an essential nutrient that can be re-utilized by the body for the synthesis of acetylcholine or phospholipids. Methacrylic acid can be further metabolized. While specific pathways for methacrylic acid derived from this source are not extensively documented, similar small organic acids can undergo further oxidation or conjugation reactions (Phase II) before excretion. nih.govmdpi.com

Research into Intracellular Signaling Pathway Modulation

While direct and extensive research delineating the specific intracellular signaling pathways modulated by this compound is not extensively detailed in publicly available literature, its established role as a muscarinic acetylcholine receptor agonist allows for a scientifically grounded postulation of its molecular and cellular pharmacology. The following sections, therefore, describe the likely methodological approaches that would be employed to study its effects and the potential signaling cascades it may influence, based on the known mechanisms of muscarinic receptor activation.

Methodological Approaches for Unraveling Signaling Cascades

The investigation of intracellular signaling cascades initiated by a G-protein coupled receptor (GPCR) agonist like this compound involves a variety of sophisticated methodological approaches. These techniques are designed to identify and quantify the activation of specific G-proteins, the generation of second messengers, and the activity of downstream effector proteins.

Initial studies would likely involve receptor binding assays to determine the affinity and selectivity of this compound for different muscarinic receptor subtypes. Following this, a range of functional assays would be employed to elucidate the signaling pathways. State-of-the-art approaches include novel sensors and resonance energy transfer assays, such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), which allow for the real-time monitoring of GPCR activation and G-protein engagement within living cells. nih.gov

To quantify the production of key intracellular signaling molecules, specific assays for second messengers are utilized. For pathways involving the inhibition of adenylyl cyclase, the measurement of cyclic AMP (cAMP) levels is crucial. nih.gov This can be achieved through methods like competitive enzyme immunoassays (EIAs) or through the use of genetically encoded cAMP biosensors. bmglabtech.com For pathways involving the activation of phospholipase C, the focus shifts to measuring inositol (B14025) phosphates and diacylglycerol (DAG). The turnover of phosphoinositides can be measured by labeling phospholipid pools with radioactive precursors like [3H]-inositol and subsequently analyzing the resulting tritiated inositol phosphates. nih.gov

The activation of downstream effectors, such as protein kinases, is another critical aspect of signaling pathway analysis. Kinase activity assays are powerful tools for identifying new inhibitors and understanding the physiological function of these enzymes. nih.gov These assays can be performed using various formats, including radiometric assays with 32P-labeled ATP, or safer and more rapid non-radioactive methods like ELISA-based assays that use specific antibodies to detect the phosphorylated form of a substrate. abcam.cominterchim.com For instance, Protein Kinase C (PKC) activity can be quantified using kits that provide a specific synthetic peptide substrate and a polyclonal antibody that recognizes its phosphorylated form. abcam.com

The following interactive data table summarizes the key methodological approaches for studying GPCR signaling cascades.

| Signaling Stage | Methodological Approach | Description | Key Molecules Measured |

| Receptor Activation | Ligand Binding Assays | Determines the affinity and selectivity of a ligand for its receptor. | Receptor-ligand complex |

| G-Protein Activation | FRET/BRET Assays | Real-time monitoring of the interaction between the receptor and G-protein subunits in living cells. nih.gov | GPCR-G protein interaction |

| Second Messenger Production | Competitive Immunoassays (EIA/RIA) | Quantifies the concentration of second messengers like cAMP. nih.gov | Cyclic AMP (cAMP) |

| Second Messenger Production | Radiometric Assays | Measures the production of inositol phosphates by labeling with radioactive precursors. nih.gov | Inositol triphosphate (IP3) |

| Downstream Effector Activation | Kinase Activity Assays (ELISA, Radiometric) | Measures the phosphorylation of specific substrates by protein kinases. nih.govabcam.com | Phosphorylated substrates |

| Downstream Effector Activation | Western Blotting with Phospho-specific Antibodies | Detects the phosphorylation state of specific proteins in cell lysates. | Phosphorylated proteins |

Potential Influence on Second Messenger Systems and Downstream Effectors

As a muscarinic agonist, this compound is expected to exert its effects by activating signaling pathways coupled to muscarinic acetylcholine receptors (mAChRs), which are a family of GPCRs. These receptors are known to couple to different heterotrimeric G-proteins, primarily of the Gq/11 and Gi/o families, leading to distinct intracellular responses. The specific pathway activated would depend on the receptor subtype (M1-M5) with which this compound interacts and the cellular context.

Gq/11-Coupled Pathway: Activation of muscarinic receptors coupled to Gq/11 proteins (e.g., M1, M3, M5) leads to the stimulation of phospholipase C (PLC). wikipedia.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org

Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. wikipedia.org The resulting increase in intracellular Ca2+ concentration can then activate a variety of downstream effectors, including calcium-calmodulin-dependent protein kinases (CaMKs).

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). nih.gov Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, leading to a cascade of cellular responses.

Gi/o-Coupled Pathway: Activation of muscarinic receptors coupled to Gi/o proteins (e.g., M2, M4) results in the inhibition of the enzyme adenylyl cyclase. libretexts.org

Cyclic AMP (cAMP): The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). libretexts.org

Protein Kinase A (PKA): cAMP is the primary activator of Protein Kinase A (PKA). libretexts.org Therefore, a reduction in cAMP levels leads to decreased PKA activity. PKA, when active, phosphorylates numerous target proteins, including enzymes, ion channels, and transcription factors. Consequently, the inhibition of this pathway by a Gi/o-coupled receptor agonist would lead to a reversal of these PKA-mediated effects.

The interactive data table below outlines the potential influence of this compound on second messenger systems and their downstream effectors, based on its presumed action on Gq/11 and Gi/o-coupled muscarinic receptors.

| G-Protein Family | Primary Effector | Second Messenger(s) | Change in Concentration | Primary Downstream Effector(s) | Resulting Action |

| Gq/11 | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3) | Increase | IP3 Receptors on ER | Release of intracellular Ca2+ |

| Gq/11 | Phospholipase C (PLC) | Diacylglycerol (DAG) | Increase | Protein Kinase C (PKC) | Phosphorylation of target proteins |

| Gi/o | Adenylyl Cyclase | Cyclic AMP (cAMP) | Decrease | Protein Kinase A (PKA) | Decreased phosphorylation of target proteins |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Methacrylylcholine and Its Analogues

Identification of Structural Determinants for Biological Activity

The biological activity of choline (B1196258) esters like methacrylylcholine is determined by three primary structural components: the quaternary ammonium (B1175870) group, the ethylene (B1197577) bridge, and the acyl group.

The Quaternary Ammonium Group: The positively charged trimethylammonium group is essential for binding to cholinergic receptors. This group interacts with a negatively charged aspartic acid residue within the receptor's binding pocket. The size of the substituents on the nitrogen atom is critical; replacing the methyl groups with larger alkyl groups, such as ethyl or propyl groups, leads to a significant decrease in or loss of activity, and can even convert the molecule into an antagonist.

The Ethylene Bridge: The two-carbon chain separating the quaternary nitrogen from the ester oxygen is crucial for proper agonist activity. Shortening or lengthening this chain diminishes the molecule's effectiveness. Substitutions on this bridge can confer receptor selectivity. For instance, adding a methyl group at the β-position (as in methacholine) increases selectivity for muscarinic receptors over nicotinic receptors. Conversely, an α-methyl substitution results in higher nicotinic potency.

The Acyl Group and Ing's "Rule of Five": For maximal muscarinic activity, a principle known as "Ing's Rule of Five" states there should be no more than five atoms between the quaternary nitrogen and the terminal hydrogen of the acyl group. In acetylcholine (B1216132), the acetyl group fits this rule perfectly. Replacing the acetyl group with larger acyl groups, such as propionyl or butyryl, generally reduces activity. Esters derived from aromatic or high-molecular-weight acids often act as antagonists.

In this compound, the acetyl group is replaced by a methacrylyl group. This substitution introduces several changes:

Size and Shape: The methacrylyl group is larger and more sterically demanding than the acetyl group, which could influence its fit within the receptor binding site.

Electronic Properties: The carbon-carbon double bond (alkene) conjugated with the carbonyl group creates an α,β-unsaturated system. This alters the electron distribution of the carbonyl group, potentially affecting its ability to act as a hydrogen bond acceptor.

Reactivity: The double bond introduces a site of potential chemical reactivity not present in acetylcholine.

The table below compares the structural features of this compound with acetylcholine and other key analogues.

| Compound Name | Acyl Group | Modification on Ethylene Bridge | Key Structural Features | Expected Impact on Activity |

|---|---|---|---|---|

| Acetylcholine | Acetyl | None | Endogenous neurotransmitter; baseline structure. | Potent agonist at both muscarinic and nicotinic receptors. |

| Methacholine | Acetyl | β-methyl group | Introduces a chiral center and steric bulk near the ester. | Increased muscarinic selectivity; decreased nicotinic activity. Slower hydrolysis by acetylcholinesterase. |

| Carbachol | Carbamoyl | None | Ester oxygen is replaced by a nitrogen atom. | Resistant to hydrolysis by acetylcholinesterase, leading to a longer duration of action. |

| This compound | Methacrylyl | None | Larger acyl group with an α,β-unsaturated carbonyl system. | Likely retains cholinergic activity but potency may be reduced due to steric bulk. The unsaturated bond could alter binding affinity and receptor interaction. |

Computational Approaches for Predictive Modeling of this compound Activity

Computational methods are invaluable for predicting the biological activity of molecules and understanding their interactions with target receptors. These approaches are broadly categorized into ligand-based and structure-based methods.

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For a cholinergic agonist like this compound, a pharmacophore model would be generated based on a set of known active compounds. This model would typically include:

A positive ionizable feature representing the quaternary ammonium group.

One or more hydrogen bond acceptor features corresponding to the ester carbonyl oxygen.

Potentially, hydrophobic features that map to the acyl group and ethylene bridge.

The this compound structure would then be mapped onto this pharmacophore to predict its potential for activity. The fit of the molecule to the model can provide a semi-quantitative estimate of its expected potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities.

2D-QSAR: This approach uses descriptors calculated from the 2D structure of the molecule, such as molecular weight, logP (lipophilicity), and topological indices. For a series of this compound analogues, a 2D-QSAR model could predict activity based on properties like the size and polarity of substituents on the methacrylyl group.

3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D properties of molecules. To build a 3D-QSAR model, a set of this compound analogues would be structurally aligned. CoMFA then calculates the steric and electrostatic fields around each molecule, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting contour maps visualize regions where specific properties are predicted to increase or decrease biological activity, offering direct guidance for designing more potent molecules.

Rational Design of this compound Derivatives for Targeted Research Applications

The insights gained from SAR and computational modeling can be used to rationally design novel derivatives of this compound with potentially enhanced potency, selectivity, or utility as research tools. The design process involves making targeted modifications to the parent structure to probe or optimize interactions with the target receptor.

Strategies for Derivative Design:

Modification of the Methacrylyl Group: The α,β-unsaturated system is a prime target for modification.

Saturation: Reducing the double bond to create a propanoyl derivative would directly test the influence of the alkene moiety on activity.

Substitution: Adding small alkyl or electronegative groups at the α or β positions of the double bond could probe steric and electronic tolerance in that region of the receptor binding pocket.

Alterations to the Choline Moiety:

Ethylene Bridge Substitution: Introducing a methyl group at the β-position (mimicking methacholine) could be hypothesized to increase the muscarinic selectivity of this compound.

Bioisosteric Replacement of the Ester: The ester linkage could be replaced with more stable groups like an ether or an amide. This would not only increase resistance to hydrolysis but also alter the hydrogen-bonding capability of the molecule, providing insight into the importance of the ester group itself.

Quaternary Ammonium Group Modification:

While the trimethylammonium group is generally considered optimal, creating derivatives where one methyl is replaced by an ethyl group could confirm the expected decrease in activity and validate the binding hypothesis for this specific scaffold.

The table below outlines some potential design strategies and their scientific rationale.

| Target Moiety | Proposed Modification | Rationale / Research Question |

|---|---|---|

| Methacrylyl Group | Saturate the C=C double bond (reduction). | To determine the importance of the alkene's planarity and electronic properties for receptor binding and activity. |

| Add a methyl group to the α-carbon of the alkene. | To probe for steric hindrance near the carbonyl group and evaluate its effect on potency. | |

| Choline Moiety | Introduce a methyl group at the β-carbon of the ethylene bridge. | To investigate if muscarinic vs. nicotinic selectivity can be conferred, similar to the acetylcholine/methacholine pair. |

| Replace the ester linkage with a metabolically stable ether linkage. | To assess the role of the carbonyl oxygen as a hydrogen bond acceptor and create a tool resistant to enzymatic hydrolysis. |

Through such targeted modifications, novel chemical probes could be developed to further elucidate the specific interactions of this compound with its biological targets.

Analytical and Bioanalytical Methodologies for Methacrylylcholine Research

Spectroscopic Techniques for Structural Elucidation and Quantification in Research Matrices

Spectroscopic methods provide invaluable insights into the molecular structure and concentration of methacrylylcholine by analyzing its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) SpectroscopyUV-Vis spectroscopy is primarily used for the quantification of compounds that possess chromophores, which are groups of atoms that absorb light in the UV or visible region of the electromagnetic spectrummsu.edutechnologynetworks.com. This compound contains a carbonyl (C=O) chromophore within its methacrylate (B99206) group. Compounds with this chromophore, such as polymethyl methacrylate (PMMA), show characteristic absorption bands in the UV region, typically around 220 nm (strong π → π* transition) and 295 nm (weak n → π* transition)researchgate.net. By measuring the absorbance at these specific wavelengths, the concentration of this compound can be accurately determined using Beer's Law, provided there are no interfering chromophores in the matrixunchainedlabs.com. This technique is widely applied for rapid quantification in various solutions.

Table 1: Spectroscopic Characteristics of this compound (Expected/Analogous)

| Spectroscopic Technique | Key Features for this compound | Primary Application |

| Infrared (IR) | C=O stretch (~1700 cm⁻¹), C-C-O stretch (~1200 cm⁻¹), O-C-C stretch (~1100 cm⁻¹) spectroscopyonline.com | Structural Elucidation, Functional Group Identification |

| Nuclear Magnetic Resonance (NMR) | Distinct ¹H and ¹³C signals for methyl, methylene, and vinyl protons/carbons, and quaternary ammonium (B1175870) group github.com | Definitive Structural Elucidation, Isomer Differentiation |

| Ultraviolet-Visible (UV-Vis) | Absorption bands due to C=O chromophore (e.g., ~220 nm, ~295 nm) researchgate.net | Quantification (based on Beer's Law) |

Chromatographic Separations and Mass Spectrometry for High-Resolution Analysis

For complex mixtures and high-resolution analysis, chromatographic techniques coupled with mass spectrometry are indispensable, offering superior separation, identification, and quantification capabilities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)HPLC-MS/MS is a cornerstone for the high-resolution analysis and quantification of small molecules in complex matrices due to its combined separation power and highly sensitive and selective detection.

Separation: Reverse-phase HPLC (RP-HPLC) is commonly employed, often utilizing C18 columns nih.gov. The mobile phase typically consists of an aqueous component (e.g., water with a volatile acid like acetic acid or ammonium formate) and an organic component (e.g., acetonitrile) nih.govusda.gov. Gradient elution is frequently used to achieve optimal separation of the analyte from matrix components nih.gov.

Ionization and Detection: Electrospray ionization (ESI) in positive ion mode is generally preferred for polar, charged molecules like this compound, as it efficiently produces protonated molecules or multivalent ions nih.govshimadzu.com. Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode provides high selectivity and sensitivity for quantification. This involves optimizing collision energy and selecting specific precursor-to-product ion transitions unique to this compound nih.gov. High-resolution mass spectrometry (HRMS), including Orbitrap and Time-of-Flight (TOF) MS systems, further enhances analysis by providing exact molecular masses, enabling accurate elemental composition determination and the identification of unknown compounds in complex samples spectroscopyonline.comgithub.commsu.edunih.gov. This is critical for confirming the identity of this compound and distinguishing it from isobaric interferences spectroscopyonline.com.

Table 2: Typical Parameters for LC-MS/MS Analysis (General Applicability)

| Parameter | Typical Range/Type | Relevance for this compound |

| Chromatography | ||

| Column Type | C18 (Reverse-Phase) nih.gov | Suitable for polar compounds |

| Mobile Phase | Aqueous (e.g., 0.1% acetic acid or ammonium formate (B1220265) in water) and Organic (e.g., acetonitrile) nih.govusda.gov | Common for LC-MS/MS of small molecules |

| Flow Rate | 0.2-1.0 mL/min google.comusda.gov | Optimized for separation efficiency |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode nih.govshimadzu.com | Ideal for charged choline (B1196258) esters |

| Mass Analyzer | Triple Quadrupole (QQQ) for SRM, Orbitrap/TOF for HRMS github.comnih.gov | QQQ for sensitive quantification, HRMS for accurate mass/identification |

| Detection Mode | Selected Reaction Monitoring (SRM) nih.gov | High specificity and sensitivity |

Advanced Method Development for Detection and Quantification in Complex Biological Systems (e.g., cell cultures, in vitro assays)

Detecting and quantifying this compound in complex biological systems such as cell cultures and in vitro assays presents unique challenges due to low analyte concentrations, matrix effects, and the need for high-throughput capabilities. Advanced method development focuses on adapting and optimizing the aforementioned techniques to overcome these hurdles.

The transition from traditional 2D cell cultures to more physiologically relevant 3D models, including multicellular spheroids, organoids, and microfluidic platforms, has revolutionized in vitro drug discovery and biological research unchainedlabs.comnih.govusda.govresearchgate.net. These models better mimic the intricate architecture and dynamic environment of living tissues, providing more accurate insights into cellular behavior and compound responses nih.govresearchgate.net.

For the detection and quantification of this compound within these complex systems, highly sensitive and selective analytical methods are paramount. LC-MS/MS is the method of choice due to its ability to handle complex matrices and provide the necessary specificity and sensitivity nih.gov. Method development in this context involves:

Sample Preparation: This is a crucial step to minimize matrix interferences and concentrate the analyte. Techniques include liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation, tailored to the specific biological matrix (e.g., cell lysates, culture media, tissue homogenates) usda.gov.

Chromatographic Optimization: Adjusting column chemistry, mobile phase composition, and gradient profiles to achieve optimal separation of this compound from endogenous biological compounds that could interfere with detection.

Mass Spectrometric Parameter Tuning: Fine-tuning ESI source settings (e.g., spray voltage, capillary temperature, gas flows) and MS/MS parameters (e.g., collision energy, selection of multiple reaction monitoring (MRM) transitions) to maximize signal intensity and selectivity for this compound nih.govchromatographyonline.com.

Internal Standards: The use of isotopically labeled internal standards is essential for accurate quantification in biological matrices, compensating for matrix effects and variations in sample preparation and instrument response.

High-Throughput Compatibility: Integrating these methods with automation and high-throughput screening (HTS) platforms is critical for analyzing large numbers of samples generated from in vitro assays unchainedlabs.comnih.gov. This often involves miniaturization of sample volumes and rapid chromatographic run times.

While general methods for detecting cell culture contamination (e.g., bacterial, fungal, mycoplasma) exist using microscopy, PCR, or ELISA technologynetworks.comakadeum.comnih.govzeiss.comunclineberger.org, the quantification of specific small molecules like this compound within the cellular or extracellular environment relies heavily on the adaptation of advanced LC-MS/MS techniques to overcome the inherent complexities of biological samples.

Table 3: Key Considerations for this compound Analysis in Complex Biological Systems

| Aspect | Consideration | Impact on Analysis |

| Matrix Effects | Endogenous compounds (lipids, proteins, salts) | Can suppress or enhance analyte signal in MS; require robust sample prep nih.gov |

| Low Concentration | Biological relevance often at trace levels | Demands highly sensitive methods like LC-MS/MS with optimized SRM transitions nih.gov |

| Sample Volume | Often limited in in vitro assays | Requires miniaturized sample preparation and injection volumes |

| Throughput | High number of samples in screening | Necessitates rapid chromatographic methods and automation |

| Stability | Compound degradation in biological matrices | Requires careful sample handling, storage, and rapid analysis |

Applications of Methacrylylcholine As a Research Tool and Probe

Utilization in Biochemical and Cellular Assay Development

Biochemical assays are fundamental tools in bioorganic chemistry and drug discovery, providing insights into biomolecular functions and enabling target characterization, hit validation, and lead optimization google.commdpi.com. These assays can involve various detection methods, including colorimetric, fluorometric, and luminescent approaches, and are crucial for assessing compound potency, efficacy, and mechanism of action google.commdpi.comfrontiersin.org. Cellular assays, on the other hand, evaluate compound effects within a living cellular environment, offering a more physiologically relevant context than isolated biochemical systems frontiersin.orgnih.govtaylorandfrancis.comnih.gov. They are essential for understanding cellular activities, toxicity, and target engagement in complex biological settings taylorandfrancis.comyoutube.com.

In the absence of specific documented research findings, if Methacrylylcholine were to be utilized in biochemical and cellular assay development, it would likely be explored for its potential interactions with enzymes or receptors, possibly as a substrate analog or a modulator. For instance, given its choline (B1196258) component, it might theoretically be investigated for its interaction with enzymes involved in choline metabolism or transport, or as a component in assays designed to study the reactivity of methacrylate (B99206) groups in biological contexts. However, no detailed research findings or data tables on such specific applications of this compound are currently available in the searched literature.

Role in Investigating Cholinergic System Dynamics in Mechanistic Studies

The cholinergic system, centered around the neurotransmitter acetylcholine (B1216132) (ACh), plays critical roles in numerous physiological functions, including learning, memory, attention, and anti-inflammatory processes mdpi.comtaylorandfrancis.comnih.govnih.gov. Key components of this system include choline acetyltransferase (ChAT), which synthesizes ACh, cholinesterases (acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)), which hydrolyze ACh, and various muscarinic and nicotinic cholinergic receptors mdpi.comtaylorandfrancis.comnih.gov. Investigating the dynamics of this system often involves tools that can modulate or monitor the activity of these components frontiersin.org.

While this compound contains a choline moiety, its specific role in directly investigating cholinergic system dynamics in mechanistic studies has not been identified in the provided search results. Hypothetically, if this compound exhibited specific agonistic, antagonistic, or substrate properties towards cholinergic receptors or enzymes, it could be employed to probe their function or regulation. For example, it might be tested as a substrate for cholinesterases or as a ligand for cholinergic receptors to understand binding affinities or downstream signaling. However, current research does not provide specific data or detailed findings on this compound's direct involvement in such mechanistic studies of the cholinergic system.

Development as a Chemical Probe for Specific Enzyme or Receptor Systems

Chemical probes are highly potent, selective, and cell-permeable small molecules used to interrogate target-phenotype relationships in biological research and drug discovery nih.gov. They are invaluable for understanding protein function in native biological systems, identifying drug targets, and elucidating mechanisms of action nih.govnih.govpromega.com. These probes can be designed to target specific enzyme superfamilies, such as serine hydrolases or cytochrome P450 enzymes, or receptor systems like G protein-coupled receptors (GPCRs) nih.govpromega.comnih.gov.

There is no documented evidence in the search results indicating the development of this compound as a specific chemical probe for particular enzyme or receptor systems. While its structure could theoretically be modified or utilized to create probes, for instance, by incorporating reporter tags for activity-based protein profiling (ABPP) if it were found to covalently interact with specific active sites promega.com, such applications are not reported. The development of a chemical probe typically requires a compound to demonstrate high potency and selectivity for a defined biological target nih.gov. Without specific biological activity or binding characteristics identified for this compound, its direct development as a chemical probe for specific enzyme or receptor systems remains a theoretical possibility rather than a reported application.

Future Research Directions and Translational Perspectives for Methacrylylcholine

Exploration of Uncharted Biological Systems and Mechanistic Underpinnings

While the biological activities of many choline (B1196258) esters are well-documented, particularly their interactions with cholinergic systems, the specific roles of methacrylylcholine remain largely unexplored. Future research should venture into uncharted biological territories to uncover its unique bioactivities and mechanisms of action. The structural features of this compound, particularly the methacrylate (B99206) group, may confer novel properties not seen in more common choline esters like acetylcholine (B1216132).

Investigations could focus on its potential as an antioxidant, antibacterial, or antifungal agent, drawing parallels from other natural products with diverse biological activities. jmchemsci.com For instance, studies on various plant extracts have revealed that compounds like alkaloids, flavonoids, and terpenoids possess significant antioxidant and antimicrobial properties. nih.gov Research into whether this compound exhibits similar characteristics could open up new therapeutic avenues. Free radicals are implicated in a variety of diseases, and compounds capable of scavenging them are of great interest. nih.gov

Furthermore, exploring its effects on less-conventional biological systems, such as its influence on the gut microbiome or its role in plant signaling, could yield surprising discoveries. The biological activity of a compound is intimately linked to its chemical composition and structure. nih.gov By systematically screening this compound against a wide array of biological targets, researchers can begin to map its pharmacological profile and identify potential therapeutic applications beyond the classical cholinergic pathways.

Integration with Omics Technologies and Systems Biology for Comprehensive Understanding

To gain a holistic understanding of this compound's biological effects, it is imperative to move beyond single-target-based assays and embrace a systems-level approach. The integration of "omics" technologies, including metabolomics, proteomics, and transcriptomics, can provide a comprehensive snapshot of the cellular response to this compound exposure.

Metabolomics can reveal global changes in the cellular metabolome following treatment with this compound. For example, mass spectrometry-based metabolomics has been used to elucidate the anti-inflammatory mechanisms of other molecules by identifying alterations in amino acid, purine, and fatty acid metabolism. nih.gov A similar approach with this compound could uncover the metabolic pathways it perturbs, offering clues to its mechanism of action. Untargeted metabolomic profiling using techniques like UPLC-Q-TOF-MS can identify a wide range of metabolites affected by the compound. nih.gov

Proteomics offers a powerful lens to examine changes in protein expression and post-translational modifications. By comparing the proteomes of cells or tissues treated with this compound to untreated controls, researchers can identify proteins whose expression levels are significantly altered. nih.gov This can help in pinpointing the specific cellular pathways and processes that are modulated by the compound. For instance, proteomics has been used to understand the response of bacteria to certain chemicals, revealing changes in the expression of virulence factors and stress-response proteins. nih.gov

By integrating data from these omics platforms, a systems biology model of this compound's action can be constructed. This approach allows for the identification of key nodes and pathways that are central to its biological effects, providing a more complete picture than what can be achieved through traditional pharmacological methods.

Innovations in Synthetic Biology for Enhanced Bioproduction and Functionalization

The sustainable and scalable production of specialty chemicals is a significant challenge. Synthetic biology offers a promising avenue for the efficient biosynthesis of this compound, potentially offering an alternative to traditional chemical synthesis routes.

Enhanced Bioproduction

Metabolic engineering of microbial hosts like Escherichia coli or the rapidly growing Vibrio natriegens can be harnessed for the de novo biosynthesis of this compound. mdpi.commdpi.com A key strategy involves the heterologous expression of biosynthetic pathways and the optimization of precursor supply. A patented biocatalytic process describes the manufacture of this compound from choline and (meth)acrylyl CoA using a biocatalyst with choline acetyltransferase activity. google.com This process can potentially be integrated into a microbial chassis.

Future research could focus on engineering the metabolic pathways of a host organism to increase the intracellular pools of precursors like (meth)acrylyl CoA, which can be derived from biomass. google.com Techniques such as CRISPR interference (CRISPRi) can be employed to downregulate competing metabolic pathways, thereby redirecting metabolic flux towards the desired product. mdpi.com Optimization of fermentation conditions, including temperature and inducer concentrations, will also be crucial for maximizing yields. mdpi.com

| Host Organism | Potential Engineering Strategy | Target Precursor | Reference |

| Escherichia coli | Heterologous expression of choline acetyltransferase; CRISPRi for pathway optimization | (Meth)acrylyl CoA, Choline | mdpi.comgoogle.com |

| Vibrio natriegens | Optimization of gene dosage and culture conditions | (Meth)acrylyl CoA, Choline | mdpi.com |

Innovations in Functionalization

Beyond production, synthetic biology also provides tools for the functionalization of this compound. Enzymatic methods can be employed to modify its structure, potentially enhancing its activity or conferring new properties. Enzymes can be immobilized on various surfaces to act as biocatalysts for specific chemical transformations. mdpi.com This could involve, for example, the enzymatic polymerization of this compound to create novel biomaterials. core.ac.uk

Q & A

Q. What ethical considerations apply when using this compound in animal or human tissue studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.